molecular formula C20H21N5OS B11270367 N-(3,5-Dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide

N-(3,5-Dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide

Cat. No.: B11270367
M. Wt: 379.5 g/mol
InChI Key: GPZZUUQPAPZYOI-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide: is a complex organic compound that features a unique combination of functional groups, including an imidazo[2,1-C][1,2,4]triazole ring, a sulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazo[2,1-C][1,2,4]triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This step may involve the reaction of the imidazo[2,1-C][1,2,4]triazole intermediate with a thiol reagent.

    Attachment of the acetamide moiety: This can be done by reacting the sulfanyl intermediate with an acylating agent such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(3,5-Dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfanyl and acetamide groups.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazo[2,1-C][1,2,4]triazole ring could play a role in binding to specific molecular targets, while the sulfanyl and acetamide groups might influence its reactivity and solubility.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide: can be compared with other compounds containing imidazo[2,1-C][1,2,4]triazole rings, sulfanyl groups, or acetamide moieties.

    Unique Features: The combination of these functional groups in a single molecule is unique and may confer specific properties not found in other compounds.

List of Similar Compounds

    This compound: .

Properties

Molecular Formula

C20H21N5OS

Molecular Weight

379.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H21N5OS/c1-14-10-15(2)12-16(11-14)21-18(26)13-27-20-23-22-19-24(8-9-25(19)20)17-6-4-3-5-7-17/h3-7,10-12H,8-9,13H2,1-2H3,(H,21,26)

InChI Key

GPZZUUQPAPZYOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4)C

Origin of Product

United States

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